PDK2 Kinase Binding Affinity (Kd) for the Core Scaffold Chemotype
In a PDK2 kinase inhibition assay, compound 12—a derivative of the core scaffold bearing an unsubstituted acetamide moiety (the exact structure of CAS 898455-66-8)—bound to recombinant human PDK2 with a dissociation constant (Kd) of 2.3 µM [1]. This value provides the baseline binding affinity for the unadorned acetamide chemotype. By comparison, the classical PDK inhibitor dichloroacetate (DCA) inhibits PDK2 with an IC50 of approximately 183–676 µM depending on assay conditions, representing a roughly 80- to 290-fold weaker interaction at the target [REFS-1, REFS-2].
| Evidence Dimension | PDK2 binding affinity (Kd) / inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Kd = 2.3 µM; EC50 = 1.1 µM (compound 12, structure identical to core scaffold at the acetamide terminus) |
| Comparator Or Baseline | Dichloroacetate (DCA): IC50 = 183–676 µM against PDK2 |
| Quantified Difference | Approximately 80- to 290-fold improvement in target engagement |
| Conditions | Recombinant human PDK2 kinase inhibition assay; Kd measured by SPR or similar biophysical method; EC50 measured by kinase activity assay [1] |
Why This Matters
The substantially lower Kd/EC50 compared to the legacy PDK inhibitor DCA indicates that this chemotype engages the PDK2 target with far greater affinity, enabling lower working concentrations in cellular assays and reducing the risk of off-target effects associated with millimolar DCA dosing.
- [1] Cao, W., Wang, Z., Han, X., Liu, J., & Wang, W. (2019). In vitro cytotoxicity screening to identify novel anti-osteosarcoma therapeutics targeting pyruvate dehydrogenase kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(20), 126665. View Source
